Para vs. Meta Isomer Lipophilicity Difference Drives Differential Membrane Partitioning
The para-substituted target compound (CAS 940503-24-2) exhibits a computed XLogP3 value of 2.2, whereas the meta-substituted regioisomer (CAS 1003682-96-9) has a vendor-reported LogP of 2.43 . This ΔLogP of approximately –0.2 to –0.3 log units indicates that the para isomer is modestly less lipophilic, which can translate into higher aqueous solubility and a reduced propensity for non-specific hydrophobic interactions in biochemical assays [1].
| Evidence Dimension | Computed octanol–water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (AngeneChemical); LogP = 2.884 (Molbase) |
| Comparator Or Baseline | Meta isomer (CAS 1003682-96-9): LogP = 2.43 (Fluorochem); LogP = 2.884 (ChemSrc) |
| Quantified Difference | ΔXLogP3 (para vs. meta) ≈ –0.2 to –0.3 units (depending on the computational method); para isomer is less lipophilic |
| Conditions | Computed properties; experimental logP determination not publicly available for either isomer |
Why This Matters
Lipophilicity governs passive membrane permeability and non-specific binding; a difference of 0.2–0.3 log units is meaningful in optimizing assay signal-to-noise and selecting compounds for cell-based versus biochemical screening cascades.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. DOI: 10.1517/17460441003605098. View Source
